Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride
Description
Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with a methanamine substituent at the 5-position, formulated as a hydrochloride salt. This structural motif is critical for its physicochemical and biological properties, including enhanced solubility and bioavailability due to the hydrochloride counterion.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-5-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXPUHBVFLYCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization Reactions
Classical routes to imidazo[1,2-a]pyridines rely on condensation between 2-aminopyridines and carbonyl-containing partners, such as α-haloketones or aldehydes. For example, reaction of 2-aminopyridine with chloroacetone under basic conditions yields the core structure via intramolecular cyclization. These methods often require elevated temperatures (80–120°C) and polar aprotic solvents like DMF, with yields ranging from 60% to 85%.
Multicomponent Reactions (MCRs)
Modern approaches favor MCRs for their atom economy and operational simplicity. A 2022 study demonstrated a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone using molecular iodine (20 mol%) under ultrasonication. This method achieved yields up to 96% in water at room temperature, highlighting advantages in sustainability and efficiency.
Specific Synthesis of Imidazo[1,2-a]pyridin-5-ylmethanamine Hydrochloride
Patent-Disclosed Route (US20180179200A1)
A seminal patent (US20180179200A1) outlines a practical route to this compound:
-
Core Formation : Reaction of 2-aminopyridine with a 5-bromo-substituted precursor (exact structure undisclosed) under Pd-catalyzed cross-coupling conditions.
-
Amination : Treatment with methanamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) at 100°C for 12 hours.
-
Salt Formation : Concentration of the reaction mixture and treatment with HCl in ethyl acetate to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value |
|---|---|
| Yield (overall) | 68–72% |
| Purity (HPLC) | >95% |
| Reaction Time | 14–16 hours |
Alternative Route via Ultrasonication
Adapting the MCR strategy from, a hypothetical pathway could involve:
-
Three-Component Coupling : 2-Aminopyridine, 5-nitroacetophenone, and dimedone under ultrasonication with molecular iodine.
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert the 5-nitro group to an amine.
-
Salt Formation : Acidification with HCl in methanol.
Theoretical Advantages :
Optimization and Catalytic Approaches
Molecular Iodine Catalysis
The eco-friendly profile of molecular iodine (20 mol%) in water medium significantly enhances reaction sustainability. Comparative studies show iodine outperforms traditional Lewis acids (e.g., ZnCl₂) in imidazo[1,2-a]pyridine synthesis, reducing byproduct formation by 15–20%.
Ultrasonication Parameters
Ultrasound irradiation (40 kHz) accelerates reaction kinetics by enhancing mass transfer and cavitation effects. For the target compound, optimal parameters include:
Analytical Characterization and Purity Assessment
Spectroscopic Methods
Chromatographic Analysis
HPLC conditions for purity assessment:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 mm) | MeOH:H₂O (70:30) + 0.1% TFA | 1.0 mL/min | UV 254 nm |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Imidazo[1,2-a]pyridin-5-ylmethanamine oxo derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis and Mycobacterium bovis BCG. A study reported several compounds with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM, highlighting their potential as lead molecules for tuberculosis treatment .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| IP-1 | 0.03 | M. tuberculosis |
| IP-2 | 0.5 | M. bovis BCG |
| IP-3 | 5 | M. tuberculosis |
Antitumor Properties
Recent studies have demonstrated the antitumor effects of imidazo[1,2-a]pyridine derivatives, particularly in treating chronic myeloid leukemia. For instance, MRK-107 was shown to induce oxidative stress leading to cell senescence in K562 cells . Another study reported significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer .
Table 2: Cytotoxic Effects of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MRK-107 | Chronic Myeloid | 10 | Induces oxidative stress |
| IP-Derivative | Glioblastoma | 15 | Inhibits cell proliferation |
| IP-Derivative | Breast Cancer | 20 | Triggers apoptosis |
Central Nervous System Modulation
Imidazo[1,2-a]pyridine compounds have been explored for their ability to modulate the central nervous system (CNS). They exhibit properties akin to benzodiazepines, acting as anxiolytics and sedatives . Notable drugs derived from this scaffold include zolpidem and alpidem, which are used for treating insomnia and anxiety disorders.
Imaging and Diagnostic Applications
The luminescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for applications in imaging technologies. These compounds can serve as fluorescent probes in confocal microscopy and other imaging modalities . Their ability to generate singlet oxygen has also been exploited in photodynamic therapy for cancer treatment .
Synthesis and Structural Modifications
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods, including molecular iodine-catalyzed reactions that offer environmentally friendly pathways for compound generation . Structural modifications enhance their biological activity and selectivity against specific targets.
Mechanism of Action
Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride is similar to other imidazo[1,2-a]pyridine derivatives, such as Imidazo[1,2-a]pyridin-2-ylmethanamine hydrochloride. it is unique in its structure and potential applications. The differences in the position of the methanamine group and the presence of the hydrochloride salt contribute to its distinct properties and uses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Dihydrochloride
- Structural Difference : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3), altering electronic distribution and hydrogen-bonding capacity.
- Molecular Formula : C₇H₈N₄·2HCl (vs. C₈H₉N₃·HCl for the main compound, inferred from similar derivatives).
- Solubility in DMSO is noted as 10 mM, suggesting moderate lipophilicity .
3-Amino-2-arylimidazo[1,2-a]pyridines
- Structural Difference: Features an aryl group at the 2-position and an amino group at the 3-position.
- Synthesis : Synthesized via Adib’s solvent-free multicomponent reaction (200°C), achieving >85% yield, a significant improvement over traditional methods requiring solvents and lower yields (~60-70%) .
- Applications : Demonstrated efficacy in antimicrobial and anticancer screenings due to enhanced π-π stacking interactions from the aryl group .
Imazamox and Imazethapyr (Imidazolinone Herbicides)
- Structural Difference: Contain imidazolinone rings fused to pyridine or other aromatic systems, with carboxylic acid substituents.
- Applications : Herbicidal activity via acetolactate synthase inhibition. The main compound’s lack of a carboxyl group and presence of methanamine suggests divergent biological targets .
Physicochemical and Pharmacokinetic Properties
*Inferred from hydrochloride salt’s ionic nature.
Biological Activity
Imidazo[1,2-a]pyridine derivatives, including Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that exhibits a wide range of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
- Antiviral
These properties make imidazo[1,2-a]pyridine derivatives promising candidates for drug development.
1. Anticancer Activity
Research has demonstrated that various imidazo[1,2-a]pyridine derivatives exhibit potent anticancer effects. For instance, a study showed that specific derivatives inhibited the proliferation of melanoma (A375) and cervical cancer (HeLa) cell lines with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM. Notably, one compound demonstrated IC50 values as low as 0.14 µM against HeLa cells and significantly inhibited tumor growth in xenograft models at a dosage of 50 mg/kg .
2. Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Recent studies indicate that certain imidazo[1,2-a]pyridine derivatives exhibit strong inhibitory activity against these enzymes. For example, compounds synthesized in recent research showed promising AChE and BChE inhibitory activities with effective binding interactions confirmed through docking studies .
3. Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial efficacy. A set of compounds was tested against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.006 µM for some derivatives . This suggests their potential as novel agents against drug-resistant strains of tuberculosis.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is influenced by their chemical structure. Modifications at various positions on the imidazopyridine ring can enhance or diminish their pharmacological effects. For example:
- Substituents : The presence of electron-withdrawing or electron-donating groups can significantly affect the potency and selectivity of these compounds.
- Positioning : Variations in the positioning of substituents lead to different interactions with biological targets, impacting their efficacy against specific diseases .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of imidazo[1,2-a]pyridine derivatives, compounds were tested on A375 melanoma cells. The most effective compound exhibited an IC50 value of 0.14 µM and induced apoptosis in treated cells through the activation of the AKT/mTOR signaling pathway .
Case Study 2: Cholinesterase Inhibition
A recent synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives revealed significant AChE and BChE inhibition. The most potent inhibitor was identified through kinetic studies and molecular docking analyses .
Research Findings Summary
| Biological Activity | IC50/Effectiveness | Remarks |
|---|---|---|
| Anticancer (HeLa cells) | 0.14 µM | Significant tumor growth inhibition in vivo |
| Cholinesterase Inhibition | Not specified | Potential for Alzheimer's treatment |
| Antimicrobial (M. tuberculosis) | ≤0.006 µM | Effective against drug-resistant strains |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for Imidazo[1,2-a]pyridin-5-ylmethanamine hydrochloride, and how can reaction yields be systematically improved?
- Methodological Answer : The compound is synthesized via rearrangement reactions of isoxazolones with nitropyridine derivatives. For instance, coupling 2-chloro-5-nitropyridine with substituted isoxazolones under reflux conditions (e.g., ethanol) yields target compounds. Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature . To improve yields, employ Design of Experiments (DoE) frameworks, such as factorial designs, to identify critical parameters (e.g., molar ratios, reaction time) and minimize trial-and-error approaches. Statistical tools like ANOVA can validate significance of variables .
Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for hydrogen/carbon environments (e.g., δ 7.59 ppm for pyridine protons), Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., 1782 cm⁻¹ for carbonyl stretches), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm) and elemental analysis (C, H, N % deviations < 0.4%) .
Advanced Research Questions
Q. How can computational modeling guide the prediction of reactivity and stability in this compound derivatives?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways and transition states. Software like Gaussian or ORCA can simulate intermediates, while molecular dynamics (MD) simulations predict solubility and aggregation behavior. Pair computational results with experimental validation (e.g., kinetic studies) to refine models .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cell-based studies)?
- Methodological Answer : Conduct meta-analysis of dose-response curves (IC₅₀, EC₅₀) to identify assay-specific biases. For example, discrepancies in PDE3 inhibition (relevant to cardiac applications) may arise from membrane permeability differences. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict logP and pKa, then correlate with experimental permeability (Caco-2 assays). Normalize data using standardized controls (e.g., reference inhibitors) .
Q. How to design a multi-parameter optimization framework for scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Implement response surface methodology (RSM) with central composite design (CCD) to optimize temperature, catalyst loading, and solvent composition. Monitor enantiomeric excess (ee) via chiral HPLC. For scale-up, apply QbD (Quality by Design) principles: define Critical Quality Attributes (CQAs) like particle size distribution and Critical Process Parameters (CPPs) like mixing speed .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in thermodynamic stability data between computational predictions and experimental DSC/TGA results?
- Methodological Answer : Cross-validate computational enthalpy values (from DFT) with differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Discrepancies may arise from crystal packing effects not modeled in simulations. Use X-ray crystallography to resolve solid-state structures and refine force fields in MD simulations .
Methodological Integration
Q. What interdisciplinary approaches enhance the development of this compound as a therapeutic candidate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
